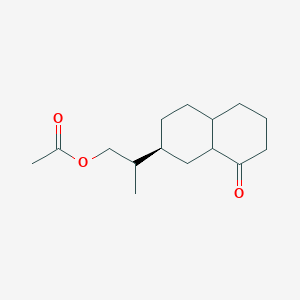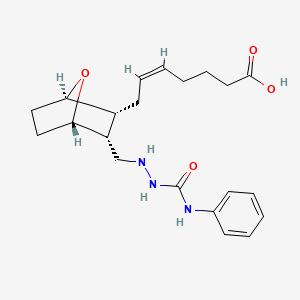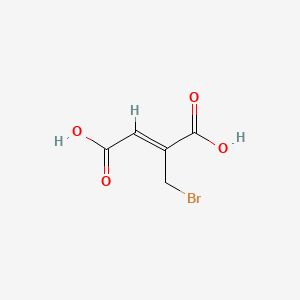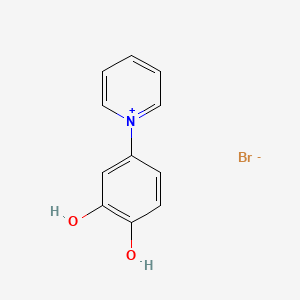
(Z)-Non-6-en-1-ol
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves strategic approaches to form the desired molecular framework efficiently. For compounds similar to (Z)-Non-6-en-1-ol, methodologies such as catalytic reactions, the use of organometallic reagents, and selective functionalization are common. Techniques such as the enantioselective synthesis of dihydropyran derivatives provide insights into the synthesis of molecules with specific stereochemical configurations, which is crucial for compounds possessing double bonds and multiple stereocenters (Desimoni, Faita, & Quadrelli, 2018).
Molecular Structure Analysis
The analysis of molecular structures is pivotal in understanding the chemical behavior of organic compounds. Techniques such as NMR spectroscopy and X-ray crystallography are instrumental in determining the configuration and conformation of molecules. Studies on molecular descriptors highlight the importance of structural analysis in predicting the activity and properties of organic compounds, providing a foundation for understanding the structure-property relationships in molecules like this compound (Sahoo, Adhikari, Kuanar, & Mishra, 2016).
Chemical Reactions and Properties
Understanding the reactivity and chemical properties of a compound like this compound involves studying its behavior in various chemical reactions, including oxidation, reduction, and functional group transformations. The synthesis and properties of ZnO nanoparticles, for example, provide insights into the chemical behavior of zinc-based compounds, which can be relevant for the catalytic or reactive roles of similar compounds in organic syntheses (Tiwari & Dhoble, 2016).
Physical Properties Analysis
The physical properties of organic compounds, such as boiling point, melting point, solubility, and optical properties, are influenced by their molecular structure. Research on ZnS nanoparticles and their stabilization in polymeric matrices sheds light on the optical properties and the impact of nanostructuring on physical characteristics, relevant for understanding the behavior of organic compounds in various states (Tiwari & Dhoble, 2016).
Chemical Properties Analysis
The chemical properties analysis encompasses the reactivity, stability, and functional group behavior of compounds. The study of coordination polymers with transition-metal centers, for instance, offers insights into the coordination chemistry and ligand interactions that can influence the chemical properties of organic compounds with metal ions (Barszcz, Masternak, & Kowalik, 2021).
Scientific Research Applications
Photometric Redshift Estimation
Photometric Research Application To Redshift (PhotoRApToR) : This Java/C++ application uses machine learning algorithms for non-linear regression and classification problems, specialized for photometric redshift estimation. It might be useful in astrophysical or astronomical research involving (Z)-Non-6-en-1-ol, if its spectroscopic data are relevant (Cavuoti et al., 2015).
Geometric Data Analysis
Geometric Deep Learning : This approach goes beyond Euclidean data, useful in computational social sciences, communications, brain imaging, genetics, and computer graphics. This method could be applied to structural analysis or computational modeling of this compound (Bronstein et al., 2016).
Nonlinear Least-Squares Algorithms
Z-Rietveld : A program suite for Rietveld analysis and the Pawley method, useful for powder diffraction data analysis. This could help in determining the crystal structure of compounds related to this compound (Oishi-Tomiyasu et al., 2012).
Research Output Measurement
Z factor : An index for measuring an individual researcher's academic performance. Useful for evaluating research impact in the field of this compound related studies (Zhuo, 2008).
Stereospecific Synthesis
Chromium vinylidene carbenoids : Used for stereospecific synthesis of (Z)-2-chloroalk-2-en-1-ols from aldehydes. This methodology could potentially be adapted for synthesizing derivatives of this compound (Barma et al., 2001).
Z-Information in Decision Making
Z-VIKOR Method : Considers the randomness and fuzziness of Z-number, useful for decision-making in uncertain environments. This method could aid in strategic planning or risk assessment in research involving this compound (Shen & Wang, 2018).
Nanomaterials Research
Environmental concentrations of engineered nanomaterials : This study reviews the environmental concentrations of various nanomaterials, which could inform safety and environmental impact studies related to nanoscale applications of this compound (Gottschalk et al., 2013).
Locality in Scientific Codes
Improving Cache Performance : Techniques to improve the cache performance of irregular scientific codes, potentially applicable in computational simulations involving this compound (Han & Tseng, 2006).
Mechanism of Action
Target of Action
cis-6-Nonen-1-ol, also known as (Z)-Non-6-en-1-ol, is a medium-chain primary fatty alcohol . It is primarily used as a flavoring agent , and it occurs naturally in melon fruits . .
Mode of Action
As a flavoring agent, it likely interacts with olfactory receptors to produce a melon-like aroma
Biochemical Pathways
It is synthesized via the hydrogenation of (Z)-6-Nonene . The compound’s role in biochemical pathways, particularly in relation to its flavoring properties, warrants further investigation.
Result of Action
cis-6-Nonen-1-ol imparts a fresh, green, melon-like aroma . This sensory effect is the primary result of its action.
Action Environment
The action of cis-6-Nonen-1-ol can be influenced by various environmental factors. For instance, its aroma can be affected by the presence of other flavor compounds. Additionally, its stability may be influenced by factors such as light, temperature, and air .
properties
IUPAC Name |
(Z)-non-6-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h3-4,10H,2,5-9H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHRZBIBSSVCEL-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047587 | |
| Record name | (6Z)-Non-6-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
white to slightly yellow liquid with a powerful, melon-like odour | |
| Record name | cis-6-Nonen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/66/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 °C. @ 20.00 mm Hg | |
| Record name | (Z)-6-Nonen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, soluble in fixed oils | |
| Record name | cis-6-Nonen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/66/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.844-0.851 | |
| Record name | cis-6-Nonen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/66/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
35854-86-5 | |
| Record name | cis-6-Nonen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35854-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nonen-1-ol, (6Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035854865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nonen-1-ol, (6Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (6Z)-Non-6-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-non-6-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NONEN-1-OL, (6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05401NS64Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Z)-6-Nonen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main aroma characteristics of cis-6-Nonen-1-ol and in which fruits is it commonly found?
A: cis-6-Nonen-1-ol, also known as (Z)-Non-6-en-1-ol, is a volatile organic compound that significantly contributes to the aroma profile of various fruits, particularly watermelon. It imparts characteristic green, melon-like, and cucumber-like notes to the fruit's overall flavor profile. [, ]
Q2: How does grafting affect the concentration of cis-6-Nonen-1-ol in watermelon fruits?
A: Research suggests that grafting watermelon plants onto specific rootstocks can influence the concentration of volatile compounds, including cis-6-Nonen-1-ol, in the mature fruits. While the exact mechanism remains unclear, variations in nutrient uptake, water relations, and stress responses induced by grafting are believed to play a role in altering the biosynthesis of aroma compounds. [, ]
Q3: Apart from its aroma contribution, does cis-6-Nonen-1-ol exhibit any other biological activities?
A: Interestingly, cis-6-Nonen-1-ol has demonstrated potential as an antibiotic adjuvant, particularly against Staphylococcus aureus. Studies have shown that it can enhance the activity of certain antibiotics against both planktonic and biofilm forms of the bacteria. Although the exact mechanism of action needs further investigation, it appears that cis-6-Nonen-1-ol might interfere with bacterial cell membranes or metabolic processes, ultimately contributing to increased susceptibility to antibiotics. []
Q4: Has any research explored the structure-activity relationship of cis-6-Nonen-1-ol and its antimicrobial properties?
A: Preliminary studies suggest that the antimicrobial activity of cis-6-Nonen-1-ol might be influenced by its structural features, specifically the presence of hydroxyl and methyl functional groups. Compounds with similar backbones but variations in these functional groups exhibited different levels of efficacy against Staphylococcus aureus. These findings highlight the importance of further investigating the structure-activity relationship to potentially design more potent and targeted antimicrobial agents based on cis-6-Nonen-1-ol's chemical scaffold. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10S,13R,14R,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1232143.png)






![Cobalt(3+);3-[(5Z,10Z,15Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid](/img/structure/B1232157.png)





